5-Carbamoylmethyl-2-thiouridine
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Overview
Description
5-Carbamoylmethyl-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper decoding of genetic information during protein synthesis. This compound is part of the wobble uridine modifications, which are essential for maintaining the accuracy and efficiency of translation in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylmethyl-2-thiouridine involves several steps, including the modification of uridine at specific positionsThe final product is obtained through deprotection and purification steps .
Industrial Production Methods: the general approach involves large-scale chemical synthesis using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoylmethyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 5-carbamoylmethyl-2-thiouridine is used as a model compound to study nucleoside modifications and their effects on molecular interactions and stability .
Biology: In biological research, this compound is crucial for understanding the role of tRNA modifications in translation fidelity and efficiency. It helps in studying the mechanisms of genetic code translation and the impact of modifications on protein synthesis .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating gene expression and its potential as a biomarker for certain diseases .
Industry: In the industrial sector, this compound is used in the development of novel biotechnological applications, such as the design of synthetic biology tools and the production of modified nucleic acids for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 5-carbamoylmethyl-2-thiouridine involves its incorporation into tRNA, where it plays a critical role in maintaining the accuracy of codon-anticodon pairing during translation. This modification enhances the stability of tRNA and ensures the correct reading of the genetic code, thereby preventing frameshift mutations and ensuring the proper synthesis of proteins .
Comparison with Similar Compounds
- 5-Methoxycarbonylmethyl-2-thiouridine
- 5-Carbamoylmethyluridine
- 5-Methoxycarbonylmethyluridine
- 5-Carbamoylmethyl-2’-O-methyluridine
Comparison: Compared to these similar compounds, 5-carbamoylmethyl-2-thiouridine is unique due to the presence of both carbamoylmethyl and thiouridine groups. This dual modification provides distinct chemical properties and biological functions, making it a valuable compound for studying tRNA modifications and their impact on translation .
Properties
Molecular Formula |
C11H15N3O6S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
DXTALIXGVSVUOM-VPCXQMTMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origin of Product |
United States |
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